N-(4-ethyl-3-nitro-phenyl)-acetamide
Description
N-(4-Ethyl-3-nitro-phenyl)-acetamide is a nitro-substituted acetamide derivative characterized by an ethyl group at the para position and a nitro group at the meta position on the phenyl ring. Nitro and ethyl substituents are known to influence electronic and steric effects, altering solubility, melting points, and reactivity. For example, nitro groups enhance electrophilic substitution reactions, while ethyl groups may increase lipophilicity, affecting bioavailability .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(4-ethyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-3-8-4-5-9(11-7(2)13)6-10(8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
VFIIQVVDBAZISM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-(3-Nitrophenyl)-Acetamide (CAS: Not provided): The nitro group at the meta position (as in the target compound) is shared with N-(3-nitrophenyl)-acetamide. This compound’s melting point and solubility differ due to reduced hydrophobicity compared to the ethyl-substituted analog .
- N-(4-Chloro-3-Nitro-Phenyl)-Acetamide Derivatives: describes N-(4-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}phenyl)acetamide, where a sulfonamide and chloro group introduce strong electron-withdrawing effects. Such substitutions typically lower pKa values and enhance antimicrobial activity compared to alkyl-substituted analogs like the target compound .
Melting Points and Solubility
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